1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene
Overview
Description
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene is a compound that serves as an important intermediate in various chemical syntheses, including the production of pharmaceuticals such as bexarotene. The chemical is synthesized from 2,5-dimethyl-2,5-hexanediol through halogenated reaction and Friedel-Crafts alkylation. These processes, along with the factors influencing them, are critical for the efficient production of this compound (Liu Xiu-jie, 2010).
Synthesis Analysis
The synthesis involves halogenated reactions and Friedel-Crafts alkylation, where 2,5-dimethyl-2,5-hexanediol is used as the raw material. The mechanisms and factors affecting these reactions are crucial for optimizing the synthesis process, making it a significant area of research (Liu Xiu-jie, 2010).
Molecular Structure Analysis
Research has shown that the molecular structure of related tetrahydronaphthalene compounds exhibits interesting reactivity patterns and crystal structures, which could provide insights into the properties and applications of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene (Tae-Young Lee et al., 1995).
Chemical Reactions and Properties
The compound's reactivity with nucleophiles and its ability to form complexes are areas of interest, indicating its potential in synthetic applications. The detailed study of its reactions provides valuable information for utilizing this compound in various chemical processes (Tae-Young Lee et al., 1995).
Physical Properties Analysis
While specific studies on the physical properties of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene are limited, the physical characteristics of similar compounds, such as their crystalline structures and stability, can provide insights into its behavior and stability under various conditions (C. L. Klein & E. Stevens, 1984).
Chemical Properties Analysis
The compound's reactivity, particularly in catalytic and synthetic reactions, is noteworthy. Its role as an intermediate in synthesizing complex molecules showcases its versatile chemical properties and potential applications in organic synthesis (Juntae Mo & Phil Ho Lee, 2010).
Scientific Research Applications
It serves as a new building block for synthesizing silicon-based drugs and odorants, including the retinoid agonist disila-bexarotene (Büttner, Nätscher, Burschka, & Tacke, 2007).
This compound is used as a chiral auxiliary in asymmetric Reformatsky reactions between α-bromoacyloxazolidinone and carbonyl compounds (Orsini, Sello, Manzo, & Lucci, 2005).
It acts as an important intermediate in synthesizing bexarotene, a medication used for treatment of cutaneous T-cell lymphoma (Liu Xiu-jie, 2010).
The asymmetric hydrogenation of a related compound, 1,1,4,4,7-pentamethyl-2-methylen-1,2,3,4-tetrahydro-naphthalene, leads to the immediate precursor of the fragrance Fixolide® (Ciappa, Scrivanti, & Matteoli, 2004).
In combination with n-alkanes like octane, nonane, and decane, it is used to investigate density, viscosity, and refractive indices in binary mixtures at various temperatures and pressures (Gong, Guo, Xiao, Yang, & Fang, 2012).
Novel tetrahydronaphthalene derivatives have been shown to decrease nitrite levels in a dose-dependent manner in LPS-activated macrophage cells, with potential implications for inflammatory diseases (Gurkan, Karabay, Buyukbingol, & Buyukbingol, 2011).
Safety And Hazards
properties
IUPAC Name |
1,1,4,4,6-pentamethyl-2,3-dihydronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-11-6-7-12-13(10-11)15(4,5)9-8-14(12,2)3/h6-7,10H,8-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISXBZVAYNUAKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(CCC2(C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216952 | |
Record name | 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene | |
CAS RN |
6683-48-3 | |
Record name | 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6683-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006683483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.023 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT2SN6375F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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